Product packaging for 3-(Pentylthio)-4h-1,2,4-triazole(Cat. No.:CAS No. 71705-07-2)

3-(Pentylthio)-4h-1,2,4-triazole

Cat. No.: B1271891
CAS No.: 71705-07-2
M. Wt: 171.27 g/mol
InChI Key: YDSWCAZMHZEBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pentylthio)-4H-1,2,4-triazole is a synthetic 1,2,4-triazole derivative of significant interest in medicinal chemistry and antimicrobial research. This compound serves as a key inhibitor of the bacterial fatty acid biosynthesis pathway. Structural biology studies have confirmed that it binds to the active site of 3-hydroxydecanoyl-acyl carrier protein dehydratase (FabA) from Pseudomonas aeruginosa . FabA is a key enzyme in the bacterial type II fatty acid synthesis system, and its inhibition disrupts membrane integrity, making this compound a valuable tool for studying this essential metabolic pathway. Recent research highlights its potent, broad-spectrum biological activity. In antimicrobial studies, a derivative compound, 4-(5-(((4-methyl-5-(pentylthio)-4H-1,2,4-triazole-3-yl)thio)-1H-1,2,4-triazole-3-yl)pyridine, exhibited the most pronounced effect in its series against the Staphylococcus aureus strain (MIC: 15.6 µg/mL; MBC: 31.25 µg/mL) . This demonstrates the promise of the 1,2,4-triazole core, especially with pentylthio substitution, in developing new anti-infective agents to address multidrug-resistant bacterial strains . The 1,2,4-triazole pharmacophore is known to interact with biological targets through hydrogen bonding and dipole interactions, contributing to the high affinity and specificity of its derivatives . This product is intended for research applications only, including investigating novel antimicrobial mechanisms, exploring structure-activity relationships in heterocyclic chemistry, and developing enzyme inhibitors. This compound is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3S B1271891 3-(Pentylthio)-4h-1,2,4-triazole CAS No. 71705-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pentylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-2-3-4-5-11-7-8-6-9-10-7/h6H,2-5H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSWCAZMHZEBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 3 Pentylthio 4h 1,2,4 Triazole and Analogous 1,2,4 Triazole Thioether Derivatives

Established and Emerging Synthetic Routes for 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole scaffold is a cornerstone of synthesizing the target compounds. Several reliable methods are employed, ranging from classical cyclization reactions to more modern one-pot and multicomponent approaches.

Cyclization Reactions Involving Hydrazides and Thiosemicarbazides

A traditional and widely used method for constructing the 1,2,4-triazole ring is the cyclization of thiosemicarbazide (B42300) derivatives. eurekaselect.comptfarm.pl This approach typically begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. researchgate.netnih.gov Subsequent intramolecular cyclization, often promoted by a base such as sodium hydroxide (B78521) or triethylamine, leads to the formation of the corresponding 1,2,4-triazole-3-thione. nih.govnih.govresearchgate.net

For instance, the reaction of acid hydrazides with isothiocyanates provides the intermediate thiosemicarbazides, which upon heating in an alkaline medium, yield 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. mdpi.com The choice of base and reaction conditions can be crucial for the efficiency of the cyclization step. ptfarm.pl This method is versatile, allowing for the introduction of various substituents on the triazole ring by selecting the appropriate hydrazide and isothiocyanate precursors. nih.gov

Another pathway involves the reaction of thiocarbohydrazide (B147625) with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. nih.gov These 4-amino-1,2,4-triazole-3-thiols are valuable intermediates for further functionalization. nih.gov

One-Pot and Multicomponent Synthesis Strategies

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of 1,2,4-triazoles. rsc.orgacs.orgnih.gov These strategies combine multiple reaction steps into a single operation without the need for isolating intermediates, thereby saving time, reagents, and solvents.

One such approach involves a three-component reaction that can directly produce 1-aryl-1,2,4-triazoles from anilines, aminopyridines, or pyrimidines. acs.orgnih.gov Another multicomponent process allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.org The use of coupling agents like HATU is often essential in these reactions to facilitate the formation of necessary intermediates. isres.org

Furthermore, a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones has been reported for the synthesis of hybrid molecules containing the 1,2,4-triazole scaffold. rsc.org Some MCRs even utilize green chemistry principles, employing catalysts like lemon juice for the synthesis of triazole-containing amino acid derivatives. researchgate.net

Table 1: Examples of One-Pot and Multicomponent Reactions for 1,2,4-Triazole Synthesis

Starting MaterialsReagents/CatalystsProduct TypeReference
1,3-Diones, β-Nitrostyrenes, HydrazonesSodium Carbonate1,2,4-Triazole-based hybrids rsc.org
Anilines, Amino Pyridines, PyrimidinesAcid1-Aryl 1,2,4-triazoles acs.orgnih.gov
Carboxylic Acids, Primary Amidines, Monosubstituted HydrazinesHATU, DIPEA1,3,5-Trisubstituted 1,2,4-triazoles isres.org
Aldehydes, 4-Chloro-2-nitroaniline, HydrazinecarbothioamideLemon JuiceTriazole derivatives researchgate.net

Oxidative Cyclization Protocols for Substituted 1,2,4-Triazoles

Oxidative cyclization offers another effective route to substituted 1,2,4-triazoles, particularly from thiosemicarbazone precursors. csic.esresearchgate.net This method involves the intramolecular formation of the triazole ring through an oxidation process. For example, 2-pyrazineformamide thiosemicarbazones can be converted to 4-substituted-1,2,4-triazole-3-thiones under mild reaction conditions. researchgate.net

Molecular iodine has been utilized as a promoter for the oxidative cyclization of thiosemicarbazones to afford 1,3,4-thiadiazole-fused- rsc.orgnih.govorganic-chemistry.org-triazoles. nih.gov Visible light-induced photoredox catalysis has also been explored for the [3+2] cyclization to synthesize 1,2,4-triazolines, which can be subsequently converted to 1,2,4-triazoles. rsc.org These methods often provide advantages such as mild reaction conditions and the avoidance of harsh reagents.

Introduction and Functionalization of the Thioether Moiety

Once the 1,2,4-triazole-3-thione core is established, the final step in synthesizing 3-(pentylthio)-4H-1,2,4-triazole and its analogs is the introduction of the thioether side chain. This is typically achieved through S-alkylation or condensation reactions.

Alkylation Reactions of 1,2,4-Triazole-3-thiols

The most common method for introducing the thioether moiety is the direct alkylation of the thiol group (-SH) of a 1,2,4-triazole-3-thione. researchgate.net This reaction involves treating the triazole-thione with an alkylating agent, such as an alkyl halide (e.g., pentyl bromide for the synthesis of the title compound), in the presence of a base.

The thione-thiol tautomerism of 1,2,4-triazole-3-thiones allows the sulfur atom to act as a nucleophile and attack the electrophilic carbon of the alkylating agent. zsmu.edu.ua This S-alkylation is generally a high-yielding and straightforward reaction. researchgate.net The choice of base and solvent can influence the reaction rate and outcome. For example, the reaction can be carried out in alcoholic solvents with the addition of a base like sodium hydroxide or in some cases, without a base. researchgate.net

Condensation Reactions with Halogenated Precursors

Condensation reactions provide an alternative route to form the C-S bond of the thioether. This can involve the reaction of a 1,2,4-triazole-3-thione with a precursor containing a leaving group, such as a halogen. For instance, the reaction of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a halogenated precursor like chloroacetic acid can lead to the formation of a thiazolotriazole system through condensation and subsequent cyclization. nih.gov

In the context of synthesizing this compound, a direct condensation would involve reacting the corresponding 1,2,4-triazole-3-thione with a pentyl halide. This is essentially an alkylation reaction as described in the previous section and is the most direct method for introducing the pentylthio group.

Table 2: Common Reagents for Thioether Formation

Triazole PrecursorReagentReaction TypeProduct
1,2,4-Triazole-3-thionePentyl bromideAlkylationThis compound
1,2,4-Triazole-3-thioneBenzyl chlorideAlkylationS-substituted derivative
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiolChloroacetic acidCondensation/CyclizationThiazolotriazole

Catalytic and Sustainable Synthesis Approaches for this compound and Analogues

The synthesis of this compound and related thioether derivatives has evolved to incorporate more efficient and environmentally conscious methodologies. Modern approaches focus on catalytic systems and the principles of green chemistry to improve yields, reduce waste, and simplify procedures. These methods offer significant advantages over classical synthetic routes, which often require harsh conditions and stoichiometric reagents.

Copper-Catalyzed Derivatization of 1,2,4-Triazole Systems

Copper catalysis has emerged as a powerful tool for the synthesis and derivatization of 1,2,4-triazole systems due to the low cost, low toxicity, and versatile reactivity of copper catalysts. These catalysts facilitate key bond-forming reactions, enabling the construction of the triazole ring and the introduction of various substituents under relatively mild conditions.

One prominent copper-catalyzed approach involves the oxidative cyclization of amidines. For instance, a catalytic system using a copper catalyst, an oxidant such as molecular oxygen (O₂), and a base like potassium phosphate (B84403) (K₃PO₄) has been effectively used to synthesize 1,3-disubstituted 1,2,4-triazoles from amidines and various reaction partners like trialkylamines or dimethylformamide (DMF). isres.org This method provides a flexible route to multi-nitrogen heterocycles. isres.org Another strategy employs a one-pot, copper-catalyzed reaction of nitriles and hydroxylamine (B1172632) hydrochloride, using copper(II) acetate (B1210297) (Cu(OAc)₂) as an affordable catalyst, which proceeds without the need for an inert atmosphere. isres.org

More complex and efficient methods include cascade reactions. A facile copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. nih.govfrontiersin.org This reaction proceeds through a cascade of addition, oxidation, and cyclization, using O₂ as a green oxidant and a supported copper(I) bromide complex as the catalyst, achieving high yields. nih.govfrontiersin.org Furthermore, copper(II) has been shown to catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides. organic-chemistry.org Interestingly, prolonging the reaction time in this system leads to the in-situ desulfurization of the thione to yield the corresponding 4,5-disubstituted 1,2,4-triazole. organic-chemistry.org This dual reactivity allows for selective synthesis of either the thione precursor or the final desulfurized triazole.

The table below summarizes representative copper-catalyzed reactions for the synthesis of 1,2,4-triazole derivatives.

Starting MaterialsCatalyst / ReagentsProduct TypeYieldReference
Amidines, Trialkylamines[Cu]/O₂, K₃PO₄1,3-Disubstituted 1,2,4-triazolesN/A isres.org
Nitriles, Hydroxylamine HClCu(OAc)₂1,2,4-Triazole derivativesN/A isres.org
Amides, NitrilesPhen-MCM-41-CuBr, O₂3,5-Disubstituted 1,2,4-triazolesup to 91% nih.govfrontiersin.org
ArylidenearylthiosemicarbazidesCu(II)4,5-Disubstituted 1,2,4-triazole-3-thionesN/A organic-chemistry.org
ArylidenearylthiosemicarbazidesCu(II) (prolonged time)4,5-Disubstituted 1,2,4-triazolesN/A organic-chemistry.org
Azides, AlkynesCuI/1,10-Phenanthroline4-CF₃-1,2,3-TriazolesHigh mdpi.com

This table presents a selection of examples and is not exhaustive.

Metal-Free Synthetic Methodologies

To circumvent the use of metal catalysts, which can sometimes lead to product contamination and require additional purification steps, several metal-free synthetic methodologies have been developed for 1,2,4-triazoles. These approaches often rely on the use of common reagents to mediate oxidative cyclization or on catalyst-free reaction conditions.

Iodine-mediated oxidative cyclization is a notable metal-free strategy. It facilitates the oxidative formation of C-N and N-S bonds in water, providing an environmentally benign route to 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org Another approach involves the use of triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration to achieve a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. organic-chemistry.org

Researchers have also developed metal- and oxidant-free three-component reactions. One such method involves the condensation of amidines, isothiocyanates, and hydrazines, which proceeds via a [2 + 1 + 2] cyclization strategy involving desulfurization to yield structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org This approach is lauded for its mild conditions and environmental friendliness. organic-chemistry.org Similarly, 1,3,5-trisubstituted 1,2,4-triazoles can be synthesized from hydrazones and aliphatic amines under oxidative conditions using iodine as the catalyst in a cascade reaction that forms multiple C-N bonds. organic-chemistry.org

The following table details examples of metal-free synthesis strategies for 1,2,4-triazole derivatives.

Starting MaterialsReagents / ConditionsProduct TypeYieldReference
Isothiocyanates, Aminoguanidine (B1677879)I₂-mediated, H₂O3-Amino-1,2,4-triazolesN/A organic-chemistry.org
Secondary amides, HydrazidesTriflic anhydride, Microwave3,4,5-Trisubstituted 1,2,4-triazolesN/A organic-chemistry.org
Amidines, Isothiocyanates, HydrazinesMetal- and oxidant-freeFully substituted 1H-1,2,4-triazol-3-aminesN/A organic-chemistry.org
Hydrazones, Aliphatic aminesI₂ (catalyst), oxidative conditions1,3,5-Trisubstituted 1,2,4-triazolesHigh isres.orgorganic-chemistry.org
2-Aryl-2-isocyanate, Aryl diazonium saltsDABCO1,2,4-TriazolesN/A nih.govfrontiersin.org

This table presents a selection of examples and is not exhaustive.

Application of Green Chemistry Principles (e.g., Microwave-Assisted Synthesis, Renewable Reagents)

The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,4-triazole thioethers to create more sustainable and efficient processes. nih.gov Key among these applications are microwave-assisted synthesis and the use of renewable or environmentally benign reagents and solvents. nih.gov

Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective green tool. rsc.org For the synthesis of thioether derivatives containing a 1,2,4-triazole moiety, microwave irradiation can dramatically reduce reaction times from hours to mere minutes while often improving product yields. rsc.orgeurekaselect.com For example, a series of novel thioether derivatives were synthesized from a 1,2,4-triazole-3-thiol intermediate and various alkyl halides under microwave irradiation at 90 °C for 15 minutes, resulting in high yields. rsc.org This efficiency highlights a significant advantage over conventional heating methods. rsc.orgeurekaselect.com The synthesis of 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine bicarbonate has also been optimized using controlled microwave synthesis, which allows for the use of volatile starting materials in sealed vessels. mdpi.com

The use of renewable resources is another cornerstone of green chemistry applied to triazole synthesis. In one innovative, metal-free approach, D-glucose, a readily available and renewable biomass compound, has been utilized as a C1 synthon for the synthesis of 3-trifluoromethyl-1,2,4-triazoles via oxidative cyclization. isres.org This method not only avoids metals but also repurposes a natural product for the creation of complex heterocyclic structures. isres.org

Furthermore, the choice of solvent is critical. The development of procedures that use water or polyethylene (B3416737) glycol (PEG) as a reaction medium represents a significant step forward. organic-chemistry.org For instance, the ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyzed oxidative cyclization of amidrazones and aldehydes to form 3,4,5-trisubstituted 1,2,4-triazoles has been successfully performed in PEG, which serves as a recyclable medium. organic-chemistry.org

The table below provides examples of green chemistry applications in the synthesis of 1,2,4-triazoles.

Green PrincipleStarting MaterialsReagents / ConditionsProductReaction TimeYieldReference
Microwave-Assisted1,2,4-Triazole-3-thiol, Alkyl halideNaOH/DMF/H₂O, 90°C, Microwave1,2,4-Triazole thioether15 min81% rsc.org
Microwave-AssistedHydrazines, FormamideMicrowave, Catalyst-freeSubstituted 1,2,4-triazolesN/AHigh organic-chemistry.org
Microwave-AssistedSecondary amides, HydrazidesTriflic anhydride, Microwave3,4,5-Trisubstituted 1,2,4-triazolesN/AN/A organic-chemistry.org
Renewable ReagentTrifluoroacetimidohydrazidesD-glucose, I₂3-Trifluoromethyl-1,2,4-triazolesN/AN/A isres.org
Green SolventAmidrazones, AldehydesCeric ammonium nitrate, PEG3,4,5-Trisubstituted 1,2,4-triazolesN/AN/A organic-chemistry.org

This table presents a selection of examples and is not exhaustive.

Reaction Mechanisms and Chemical Transformations of 1,2,4 Triazole Thioether Scaffolds

Intrinsic Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com This structure possesses a unique electronic distribution that governs its reactivity towards both electrophiles and nucleophiles. All atoms in the 1,2,4-triazole ring are sp2 hybridized, and the delocalization of 6π electrons is responsible for its aromatic character. chemicalbook.com

Due to the high electron density on the nitrogen atoms, electrophilic substitution is a characteristic reaction of the 1,2,4-triazole ring. chemicalbook.comnih.gov The lone pair of electrons on the pyridine-type nitrogen atom (N4) and the pyrrole-type nitrogens (N1, N2) makes them nucleophilic centers. In the case of N-unsubstituted 1,2,4-triazoles like 3-(pentylthio)-4H-1,2,4-triazole, electrophilic attack can occur at different nitrogen positions.

Protonation, the simplest electrophilic substitution, readily occurs at the N4 position in concentrated acids. chemicalbook.com Alkylation, a common transformation, demonstrates the regioselectivity influenced by reaction conditions. For the parent 1H-1,2,4-triazole, alkylation using sodium ethoxide in ethanol (B145695) as a base preferentially yields the N1-substituted product. chemicalbook.com However, using aqueous sodium hydroxide (B78521) can result in a mixture of 1-methyl- and 4-methyl-1,2,4-triazoles. chemicalbook.comnih.gov The specific substitution pattern for this compound would similarly depend on the nature of the electrophile and the reaction medium, which can be manipulated to favor a particular isomer.

Table 1: Regioselectivity in Electrophilic Alkylation of 1,2,4-Triazole

Reagents and ConditionsPredominant Product(s)Reference
Methyl sulfate, aqueous NaOHMixture of 1-methyl- and 4-methyl-1,2,4-triazole chemicalbook.comnih.gov
Sodium ethoxide in ethanolN1-substituted product chemicalbook.com
Ethyl chloroacetate, sodium methoxideN1-substituted product chemicalbook.com

The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to their attachment to electronegative nitrogen atoms. chemicalbook.com This π-deficient nature makes them susceptible to nucleophilic substitution, often proceeding under mild conditions. chemicalbook.comnih.gov While direct nucleophilic substitution on an unsubstituted carbon can be challenging, the presence of a good leaving group at the C3 or C5 position facilitates this reaction. In the context of this compound, the pentylthio group itself is not a typical leaving group for nucleophilic aromatic substitution. However, oxidation of the sulfur to a sulfoxide (B87167) or sulfone would significantly activate the C3 position for displacement by a nucleophile.

An alternative pathway for functionalizing the carbon atoms is through the formation of a triazolium salt. This increases the acidity of the C-H protons, allowing for deprotonation to form a carbene, which can then act as a nucleophile. youtube.com Furthermore, vicarious nucleophilic substitution (VNS) has been reported for nitroaromatic compounds using aminotriazoles, suggesting that under specific conditions, direct C-H functionalization by nucleophiles is possible for activated triazole systems. osti.gov

Transformations Involving the Thioether Functional Group

The thioether linkage at the C3 position is a key functional handle, enabling a variety of chemical transformations, most notably the construction of fused heterocyclic systems.

A prominent reaction of 3-alkylthio-1,2,4-triazoles is their cyclocondensation with bifunctional electrophiles to form fused bicyclic systems. The synthesis of thiazolo[3,2-b] chemicalbook.comCurrent time information in Bangalore, IN.researchgate.nettriazoles is a classic example of this transformation. researchgate.net This reaction typically involves the S-alkylation of a 3-mercapto-1,2,4-triazole precursor with an α-halo ketone or α-halo ester, followed by an intramolecular cyclization. researchgate.netnih.govacs.org

In the case of this compound, the reaction would proceed via an initial attack by the N4-nitrogen onto the electrophilic carbon of a reagent like an α-bromoketone. This is followed by an intramolecular cyclization where the N2 nitrogen attacks the carbonyl carbon, leading to a dehydrative ring closure and formation of the fused thiazolo[3,2-b] chemicalbook.comCurrent time information in Bangalore, IN.researchgate.nettriazole ring system. The reaction is often catalyzed by acids such as polyphosphoric acid (PPA) or sulfuric acid. researchgate.netacs.org The thioether group is crucial as it positions the reacting partners for the subsequent ring-forming step.

Table 2: Reagents for Thiazolo[3,2-b] chemicalbook.comCurrent time information in Bangalore, IN.researchgate.nettriazole Synthesis

Starting MaterialReagentCatalyst/ConditionsFused ProductReference
3-Mercapto-1,2,4-triazoleα-BromodiketoneAqueous, visible-lightThiazolo[3,2-b] chemicalbook.comCurrent time information in Bangalore, IN.researchgate.nettriazole researchgate.net
3-Thio-1,2,4-triazoleEthyl 2-bromoacetateBase, then H₂SO₄ or PPAThiazolo[3,2-b] chemicalbook.comCurrent time information in Bangalore, IN.researchgate.nettriazolone researchgate.net
1,2,4-Triazole-3-thioneAcetoaryl bromidesK₂CO₃, then PPASubstituted Thiazolo[3,2-b] chemicalbook.comCurrent time information in Bangalore, IN.researchgate.nettriazole acs.org

The N-H proton of the 4H-1,2,4-triazole ring is acidic and can be readily deprotonated or participate in condensation reactions. Mannich reactions are a prime example, involving the aminomethylation of the N4 nitrogen. researchgate.net This is a three-component condensation reaction between the triazole, formaldehyde (B43269), and a primary or secondary amine. nih.govnih.gov

For this compound, the reaction would involve the formation of an electrophilic iminium ion from formaldehyde and the amine, which is then attacked by the nucleophilic N4 nitrogen of the triazole ring. This pathway provides a straightforward route to N4-aminomethyl derivatives, which are valuable intermediates in medicinal chemistry. nih.govzsmu.edu.ua These reactions are typically carried out in a protic solvent like ethanol. nih.gov

Tautomeric Equilibria and Prototropic Shifts within the 1,2,4-Triazole Core

N-unsubstituted 1,2,4-triazoles can exist in different tautomeric forms due to the migration of a proton (prototropic shift) between the nitrogen atoms. researchgate.net The parent 1,2,4-triazole exists as two rapidly interconverting tautomers: 1H-1,2,4-triazole and 4H-1,2,4-triazole. chemicalbook.comijsr.net Theoretical and physical studies have indicated that the 1H tautomer is generally more stable than the 4H form. ijsr.net

For substituted 1,2,4-triazoles, such as this compound, three potential tautomers can be considered: the 1H, 2H, and 4H forms. The relative stability and predominance of these tautomers are influenced by the electronic properties of the substituent at the C3 position. jst.go.jp Electron-releasing groups tend to favor the tautomeric hydrogen being attached to the adjacent nitrogen atoms (N1 or N2). jst.go.jp The pentylthio group is an electron-donating group, which could influence the tautomeric equilibrium. The specific dominant tautomer in different solvents can be determined using spectroscopic methods like NMR and UV, often in conjunction with theoretical calculations. researchgate.netjst.go.jp

It's important to distinguish this ring tautomerism from the thione-thiol tautomerism seen in 3-mercapto-1,2,4-triazoles. ijsr.net Since this compound is an S-alkylated derivative, it is locked in the "thiol" form with respect to the sulfur, but the prototropic equilibrium between the ring nitrogens remains a key aspect of its chemical identity.

Analysis of Tautomer Stability and Interconversion Dynamics

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon crucial to its chemical reactivity and biological interactions. uzhnu.edu.ua For a 3-thio-substituted 1,2,4-triazole, several tautomeric forms are possible, including the 1H, 2H, and 4H tautomers, as well as the thione form. The position of the substituent and the nature of the surrounding medium can significantly influence the equilibrium between these tautomers.

Theoretical studies on substituted 1,2,4-triazoles have shown that the 1H-1,2,4-triazole tautomer is generally more stable than the 4H-1,2,4-triazole form. nih.govnih.gov However, the presence of a thioether group at the 3-position introduces specific electronic effects that can alter this preference. In the case of 1,2,4-triazole-3-thiones, the thione form is predominantly favored. ijsr.net When the sulfur is alkylated, as in this compound, the tautomeric landscape shifts.

Studies on 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles have demonstrated the stability of the 4H tautomer, which was found to be a selective antagonist of strychnine-induced convulsions. nih.gov The interconversion between these tautomers is a dynamic process, the rates of which are influenced by solvent polarity and the potential for intermolecular interactions. Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative energies of these tautomers and the energy barriers for their interconversion. For instance, calculations on related triazole derivatives can provide insights into the likely predominant tautomeric form of this compound in different environments. ncl.res.in

Role of Intramolecular Hydrogen Bonding in Tautomeric Preferences

Intramolecular hydrogen bonding plays a significant role in dictating the conformational and tautomeric preferences of flexible molecules. In the context of 1,2,4-triazole thioethers, the potential for hydrogen bonding between the triazole ring nitrogens and adjacent functional groups can stabilize certain tautomers over others.

For example, in a study of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide, a compound with a similar thioether linkage, molecular docking analyses revealed that tautomerism, and by extension, the formation of specific hydrogen bonds, was crucial for its biological activity. researchgate.net The ability of the triazole ring to act as both a hydrogen bond donor and acceptor is a key feature of its interaction with biological receptors. nih.gov

While a simple alkyl chain like the pentyl group in this compound does not itself participate in strong hydrogen bonding, its conformational flexibility can influence the accessibility of the triazole ring nitrogens for intermolecular interactions. Theoretical studies on 1,2,4-triazolium-based ionic liquids have highlighted that even C-H bonds within the triazole ring can act as hydrogen bond donors, a factor that could contribute to the stabilization of specific tautomeric forms in condensed phases. acs.org The interplay between the steric hindrance of the pentyl group and the potential for weak intramolecular or stronger intermolecular hydrogen bonds will ultimately determine the most stable conformation and tautomeric state of the molecule.

Theoretical Insights into Molecular Decomposition Mechanisms

Understanding the thermal and chemical stability of 1,2,4-triazole derivatives is critical for their application, particularly in materials science. Theoretical studies provide a powerful tool to investigate the high-energy decomposition pathways of these compounds. The primary decomposition mechanisms for the 1,2,4-triazole ring typically involve proton transfer, ring-opening, and substituent dissociation. acs.orgresearchgate.net

Theoretical investigations on various substituted 1,2,4-triazoles have shown that the nature of the substituent significantly impacts the decomposition pathway. For instance, electron-withdrawing groups like nitro groups can weaken the C-N bonds in the ring, promoting ring cleavage, especially in an excited state. figshare.comtandfonline.com Conversely, electron-donating groups may favor other decomposition routes.

For this compound, the alkylthio group is generally considered to be less electronically demanding than a nitro or amino group. Theoretical studies on the decomposition of 1H-1,2,4-triazole itself indicate that H-transfer is a primary dissociation pathway with a relatively high energy barrier, contributing to its thermal stability. acs.orgresearchgate.net The presence of the pentylthio substituent could potentially influence the decomposition in several ways:

C-S Bond Cleavage: The bond between the triazole ring and the sulfur atom could be a point of initial cleavage.

Influence on Ring Stability: The electronic effect of the thioether group could subtly alter the bond strengths within the triazole ring, potentially lowering the energy barrier for ring-opening compared to the unsubstituted triazole.

Reactions involving the Alkyl Chain: At higher energies, reactions involving the pentyl chain, such as C-H or C-C bond cleavage, could occur.

Studies on the decomposition of 3-nitro-1,2,4-triazole (B13798) have shown that the main dissociation channel is the direct cleavage of a hydrogen atom. rsc.org This suggests a notable stability of the triazole ring itself against electron attachment-induced cleavage. It is plausible that for this compound, decomposition pathways involving the cleavage of the S-pentyl bond or C-H bonds on the alkyl chain would be competitive with the cleavage of the triazole ring itself.

Computational and Theoretical Investigations of 1,2,4 Triazole Thioether Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard and powerful computational tool for investigating the electronic structure and reactivity of heterocyclic compounds, including 1,2,4-triazole (B32235) thioether systems. irjweb.comnih.gov These theoretical studies provide valuable insights into molecular properties that are often difficult to determine experimentally. By modeling molecules like 3-(pentylthio)-4H-1,2,4-triazole, DFT calculations can predict optimized geometries, electronic properties, and sites of chemical reactivity, offering a molecular-level understanding of their behavior. irjweb.comnih.gov

A fundamental step in computational chemistry is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1,2,4-triazole derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. rad-proceedings.org

In the 1,2,4-triazole ring, the C-N and N-N bond lengths are typically found to be intermediate between standard single and double bonds, which confirms the aromatic character of the ring system due to the delocalization of π-electrons. rad-proceedings.orgchemicalbook.com For instance, calculated N-N bond lengths in substituted 1,2,4-triazoles have been reported in the range of 1.34 Å to 1.38 Å, which is shorter than a typical N-N single bond (approx. 1.45 Å) but longer than an N=N double bond (approx. 1.25 Å). rad-proceedings.org

Table 1: Representative Calculated Bond Lengths for Substituted 1,2,4-Triazole Rings. (Note: Data is for related 1,2,4-triazole derivatives, not specifically for this compound)
BondTypical Calculated Length (Å)Reference Single Bond (Å)Reference Double Bond (Å)
N1-N21.37 - 1.381.451.25
N2-C31.32 - 1.331.471.27
C3-N41.36 - 1.371.471.27
N4-C51.36 - 1.371.471.27
C5-N11.32 - 1.331.471.27

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. rad-proceedings.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comntu.edu.iq A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rad-proceedings.org Conversely, a small energy gap indicates a molecule is more reactive and can be more easily polarized. irjweb.comnih.gov In the context of this compound, the HOMO is typically localized on the electron-rich regions, such as the sulfur atom and the triazole ring, while the LUMO is distributed over the π-system of the heterocyclic ring. nih.govresearchgate.net

The energies of the frontier orbitals provide a quantitative measure of a molecule's electron-donating and accepting capabilities. The ionization potential (IP), the energy required to remove an electron, can be related to the HOMO energy by the equation IP ≈ -E(HOMO). The electron affinity (EA), the energy released when an electron is added, can be related to the LUMO energy by EA ≈ -E(LUMO). These values are crucial for predicting how a molecule will behave in charge-transfer interactions.

Table 2: Example FMO Energies and Energy Gaps for Related 1,2,3-Triazole Derivatives Calculated via DFT. (Note: These values serve as examples for triazole systems.)
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Compound 1 (related triazole)-6.88-2.244.64
Compound 2 (related triazole)-6.91-2.234.68
Compound 3 (related triazole)-6.79-2.514.28
Compound 4 (related triazole)-6.72-3.353.37

Data sourced from a study on 1,2,3-triazole and chiral Schiff base hybrids. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. irjweb.com The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero potential. nih.govresearchgate.net

For a molecule like this compound, MEP analysis would likely show the most negative potential (red/yellow regions) concentrated around the nitrogen atoms of the triazole ring and the sulfur atom of the thioether group, owing to their high electronegativity and lone pairs of electrons. nih.govresearchgate.net These sites are the primary centers for interactions with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would be expected around the N-H proton and the protons on the carbon atoms, identifying them as sites for nucleophilic interaction. nih.gov

Beyond FMO analysis, DFT calculations allow for the determination of various global and local reactivity descriptors that quantify a molecule's chemical behavior. nih.gov Global descriptors, such as chemical hardness, softness, and electronegativity, describe the reactivity of the molecule as a whole. Local descriptors, such as Fukui functions, identify the reactivity of specific atomic sites within the molecule. irjweb.com

Chemical hardness (η) and its inverse, chemical softness (σ), are key global reactivity descriptors derived from the HOMO and LUMO energies. nih.gov

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as: η = (ELUMO - EHOMO) / 2 A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.

Chemical Softness (σ) is the reciprocal of hardness (σ = 1/η) and represents the molecule's polarizability and capacity to react. A "soft" molecule has a small energy gap and is more reactive. irjweb.comnih.gov

These descriptors are essential for applying Pearson's Hard and Soft Acids and Bases (HSAB) principle, which predicts that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

Table 3: Calculated Reactivity Descriptors Based on Example FMO Energies.
CompoundEnergy Gap (ΔE) (eV)Hardness (η) (eV)Softness (σ) (eV-1)
Compound 1 (related triazole)4.642.320.431
Compound 2 (related triazole)4.682.340.427
Compound 3 (related triazole)4.282.140.467
Compound 4 (related triazole)3.371.6850.593

Calculations based on data from Table 2. nih.gov

Calculation of Global and Local Reactivity Descriptors

Electronegativity and Electrophilicity/Nucleophilicity Indices

Computational quantum chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules like this compound. Key parameters derived from these calculations include electronegativity (χ), electrophilicity (ω), and nucleophilicity (ε), which help in predicting the molecule's behavior in chemical reactions. These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) is a measure of an atom's or a molecule's ability to attract electrons. The electrophilicity index (ω) quantifies the ability of a species to accept electrons, indicating its strength as an electrophile. Conversely, a higher nucleophilicity index suggests a greater tendency to donate electrons. For substituted 1,2,4-triazole derivatives, these parameters can be calculated using methods like Density Functional Theory (DFT) with a basis set such as B3LYP/cc-PVDZ. researchgate.net The presence of the electron-rich sulfur atom in the thioether group and the nitrogen atoms in the triazole ring significantly influences these properties. The sulfur atom and the triazole ring can act as either electron-donating or electron-accepting centers depending on the reaction environment.

Studies on substituted 1,2,4-triazoles have shown that parameters such as the energy of the HOMO (EHOMO), the energy of the LUMO (ELUMO), the energy bandgap (ΔE), hardness (ɳ), softness (σ), electronegativity (χ), and the electrophilicity index (ω) can be effectively calculated to understand their reactivity. researchgate.net For this compound, the lone pairs on the sulfur and nitrogen atoms would contribute significantly to the HOMO, making the molecule a potential nucleophile. The LUMO would likely be distributed over the triazole ring, making it susceptible to nucleophilic attack.

Table 1: Representative Quantum Chemical Reactivity Indices for a Generic 3-Alkylthio-1,2,4-triazole System.

ParameterFormulaDescription
Electronegativity (χ)χ = - (EHOMO + ELUMO) / 2Measures the tendency to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)ω = χ2 / (2η)Quantifies the global electrophilic nature of a molecule.
Nucleophilicity Index (ε)ε = -EHOMOIndicates the capacity to donate electrons.
Chemical Softness (S)S = 1 / ηReciprocal of hardness, indicates high polarizability.
Note: The values for these indices are typically calculated using DFT methods. The specific values for this compound would require dedicated computational analysis.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Bonding

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. wikipedia.org It translates the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units, which aligns closely with the familiar Lewis structure concept. wikipedia.orgyoutube.com

For this compound, NBO analysis can elucidate several key structural and electronic features:

Electron Delocalization: The analysis reveals interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org Significant interactions indicate electron delocalization, which contributes to molecular stability. In the 1,2,4-triazole ring, delocalization occurs through the π-system. The interaction between the lone pairs of the sulfur atom in the pentylthio group and the π* antibonding orbitals of the triazole ring can also be quantified. This donor-acceptor interaction (nS → π*ring) would indicate the extent of conjugation between the thioether group and the heterocyclic ring.

Hybridization and Bond Polarity: NBO analysis provides information on the hybridization of atomic orbitals forming a particular bond and the polarity of that bond. For instance, the C-S bond will exhibit significant polarization towards the more electronegative sulfur atom.

Intermolecular Interactions: NBOs are instrumental in understanding non-covalent interactions, such as hydrogen bonds. For this compound in a condensed phase or interacting with another molecule, NBO analysis can identify donor-acceptor interactions corresponding to hydrogen bonds, for example, between the N-H of the triazole ring and a lone pair on a nearby acceptor atom. Studies on similar heterocyclic systems have used NBO analysis to understand the nature of intermolecular hydrogen bonds and other weak interactions that dictate their crystal packing and supramolecular structures.

The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of these delocalization and intermolecular interactions. A higher E(2) value for a given donor-acceptor interaction implies a more significant delocalization or a stronger intermolecular bond.

Quantum Chemical Calculations for Thermodynamic and Kinetic Properties

Heats of Formation (HOFs) of 1,2,4-Triazole Derivatives

The standard heat of formation (HOF, ΔHf°) is a fundamental thermodynamic property that indicates the stability of a compound relative to its constituent elements in their standard states. For many nitrogen-rich heterocyclic compounds, a high positive HOF is a key indicator of high energy content. Quantum chemical calculations are a reliable method for predicting the HOFs of 1,2,4-triazole derivatives. uc.edu

Various computational methods, such as those based on Density Functional Theory (DFT) or more accurate composite methods like Gaussian-4 (G4) theory, are employed to calculate gas-phase HOFs. uc.edu These calculations are often performed using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations. The solid-phase HOF can then be estimated by incorporating the enthalpy of sublimation. For ionic triazole derivatives, a Born-Haber energy cycle is often used, where the gas-phase enthalpy of the ions and the lattice enthalpy are calculated separately. uc.edu

For this compound, the HOF would be influenced by the stability of the triazole ring, the C-S bond, and the pentyl chain. The presence of the nitrogen-rich triazole ring generally leads to a positive heat of formation. nih.gov

Table 2: Representative Calculated Gas-Phase Heats of Formation (HOF) for 1,2,4-Triazole and a Related Derivative.

CompoundComputational MethodCalculated HOF (kJ/mol)Reference
1H-1,2,4-TriazoleG4160.7 uc.edu
3-Amino-1,2,4-triazoleIsodesmic Reaction (DFT)113.8 nih.gov
Note: The HOF for this compound would require a specific calculation, but is expected to be positive, influenced by the stable triazole ring and the hydrocarbon chain.

Bond Dissociation Energies (BDEs) and Assessment of Thermal Stability

The thermal stability of a molecule is critically dependent on the strength of its chemical bonds. The Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. The weakest bond in a molecule typically represents the initial site of decomposition upon heating. Therefore, calculating BDEs is a crucial step in assessing the thermal stability of compounds like this compound.

DFT calculations are commonly used to compute BDEs for various bonds within a molecule. researchgate.net For this compound, several bonds are of interest for thermal stability analysis:

C-S Bond: The bond between the triazole ring (at C3) and the sulfur atom of the pentylthio group is a potential weak point.

S-C Bond: The bond between the sulfur atom and the pentyl group.

N-N and C-N Bonds in the Ring: The bonds within the heterocyclic ring itself. The N-N single bond is often a point of initial cleavage in heterocyclic systems.

C-H and C-C Bonds in the Pentyl Group: Bonds within the alkyl side chain.

Theoretical studies on substituted bis-1,2,4-triazole compounds have shown that the nature of the substituent group significantly influences the BDEs of the bonds within the molecule. researchgate.net For this compound, the C-S bond is expected to be one of the weaker bonds, making its cleavage a likely initial step in the thermal decomposition pathway. The stability of the resulting radicals will also influence the BDE value.

Table 3: Typical Bond Dissociation Energies (BDEs) for Bonds Relevant to 3-Alkylthio-1,2,4-triazoles.

Bond TypeTypical BDE (kJ/mol)Significance in this compound
Aryl-S~300-350Represents the C3-S bond, a likely site of initial cleavage.
Alkyl-S~290-330Represents the S-C(pentyl) bond.
Ring N-N~200-250Often the weakest bond within nitrogen-rich heterocycles.
Ring C-N~350-450Generally stronger than N-N bonds within the ring.
Alkyl C-C~350-370Bonds within the pentyl chain.
Note: These are general values. The exact BDEs for this compound would depend on the specific molecular environment and require dedicated calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Modeling of Molecular Interactions with Surfaces or Other Molecules

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the prediction of macroscopic properties from the underlying microscopic interactions.

For this compound, MD simulations can be employed to model various phenomena:

Interactions in Solution: MD simulations can model the interaction of the triazole derivative with solvent molecules, such as water or organic solvents. This can reveal information about solvation shells, conformational changes, and the role of intermolecular hydrogen bonds. nih.gov

Interaction with Surfaces: The behavior of this compound at an interface, such as a metal surface, can be simulated. This is relevant for applications like corrosion inhibition, where the molecule's ability to adsorb onto the surface and form a protective layer is crucial. The simulation can show the preferred orientation of the molecule on the surface and the nature of the binding (e.g., through the triazole ring nitrogens or the sulfur atom).

Binding to Biological Targets: In the context of drug design, MD simulations are used to study the binding of a ligand to a protein's active site. frontiersin.org Simulations can elucidate the stability of the ligand-protein complex, the key interacting residues, and the conformational changes that occur upon binding. For a molecule like this compound, this could involve modeling its interaction with an enzyme active site, where hydrophobic interactions from the pentyl chain and hydrogen bonding from the triazole ring would play a significant role. frontiersin.org

Studies on similar triazole derivatives have used MD simulations to investigate their interaction energies, conformational states in different media, and binding mechanisms with biological targets like the CYP51 enzyme. nih.govfrontiersin.org These simulations confirm that both hydrophobic and specific interactions like hydrogen bonding are key drivers for the binding and orientation of these molecules.

Analysis of Radial Distribution Functions for this compound in Condensed Phases Remains an Area for Future Investigation

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical investigations into the condensed-phase behavior of this compound using Radial Distribution Functions (RDFs). While computational methods are increasingly applied to understand the intermolecular interactions of 1,2,4-triazole derivatives, specific research detailing the RDF analysis for this particular thioether system has not been publicly documented.

Radial Distribution Function analysis is a powerful computational tool used in molecular dynamics simulations to provide insights into the local structure and organization of molecules in a condensed phase, such as a liquid or an amorphous solid. By calculating the probability of finding an atom at a certain distance from a reference atom, RDFs can elucidate key intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions govern the macroscopic properties of the substance.

For a molecule like this compound, an RDF analysis would be instrumental in understanding:

The nature of hydrogen bonding involving the triazole ring's nitrogen and hydrogen atoms.

The potential for π-π stacking interactions between the 1,2,4-triazole rings of adjacent molecules.

Although studies on other 1,2,4-triazole derivatives have utilized molecular dynamics and other computational tools to investigate their properties and potential applications, such as in medicinal chemistry or materials science, the specific focus on the RDF of this compound is not present in the surveyed literature.

Consequently, the generation of detailed research findings and specific data tables on the RDF analysis for this compound is not possible at this time. Such an analysis would require dedicated molecular dynamics simulations to be performed, which would represent a novel contribution to the computational chemistry of 1,2,4-triazole thioether systems. Future research in this area would be valuable for a deeper understanding of the structure-property relationships in this class of compounds.

Advanced Applications of 1,2,4 Triazole Thioether Derivatives in Specialized Fields

Catalysis and Ligand Design in Chemical Synthesis

The nitrogen-rich 1,2,4-triazole (B32235) core, combined with the soft sulfur donor of a thioether substituent, provides a unique bidentate or monodentate coordination environment. This makes 1,2,4-triazole thioether derivatives highly effective ligands for a variety of transition metals, enabling novel catalytic activities.

Application of 1,2,4-Triazole Ligands in Transition Metal Catalysis

Derivatives of 1,2,4-triazole are effective ligands for creating stable and catalytically active transition metal complexes. mdpi.com The nitrogen atoms of the triazole ring can form strong coordination bonds, while the thioether group can modulate the electronic properties of the metal center or provide an additional coordination site. nih.gov This dual functionality is key to their application in various catalytic processes. The ability of 4-functionalized 1,2,4-triazoles to act as N1-N2 bridging ligands is particularly useful in constructing polynuclear metal complexes with interesting magnetic and catalytic properties. mdpi.com

While direct studies on 3-(Pentylthio)-4H-1,2,4-triazole in hydrocarbon oxidation are not extensively documented, the structural features of related triazole derivatives suggest their potential in this field. Transition metal complexes are central to catalytic oxidation reactions, and the ligand environment dictates the catalyst's reactivity and stability. The presence of appended functional groups on triazole ligands is known to promote the activation of dioxygen, a critical step in many oxidation processes. The nitrogen-rich triazole ring can stabilize higher oxidation states of metal centers like iron, manganese, or copper, which are often involved in C-H bond activation and oxygen transfer reactions. The thioether group, with its sulfur atom, can fine-tune the electronic density at the metal center, influencing its redox potential and, consequently, its catalytic efficiency in activating hydrocarbons.

The development of efficient and cost-effective catalysts for the oxygen reduction reaction (ORR) is a major challenge in fuel cell technology, with the goal of replacing expensive platinum-based catalysts. Research has shown that 1,2,4-triazole derivatives can be used to create promising non-precious metal catalysts. By chelating with metals like cobalt and copper, 1,2,4-triazoles help generate catalytically active M-N centers that are crucial for ORR.

In one study, 3,5-diamino-1,2,4-triazole was covalently bound to a carbon surface and complexed with cobalt(III) salts. After pyrolysis, these materials acted as highly effective ORR catalysts. The synthesis of triazolo-hemiphthalocyanines on the carbon surface, complexed with metal chelates, yielded catalysts with an onset potential of 0.84 V, which is remarkably close to that of commercial Pt/C electrodes (0.9 V). This high performance is attributed to the stable and highly active M-N sites facilitated by the triazole structure, demonstrating the significant potential of this class of compounds in energy technology.

1,2,4-Triazole derivatives have proven to be effective ligands in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation in modern organic synthesis. Although research has more extensively covered 1,2,3-triazoles, the 1,2,4-triazole scaffold also shows significant promise. acs.orgacs.org For instance, halogenated 4H-1,2,4-triazole derivatives have been successfully used in Suzuki cross-coupling reactions to synthesize complex organic molecules. nih.govnih.gov

The triazole ring system can coordinate to the palladium center, stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. The thioether group in a ligand like this compound could further influence the catalytic activity by modulating the electron density on the palladium center, potentially enhancing reaction rates and yields. While specific applications in catalytic aziridination are less common, the ability of triazole-metal complexes to facilitate nitrene transfer reactions suggests this as a plausible area for future development.

Role of N-Heterocyclic Carbenes (NHCs) Derived from 1,2,4-Triazolium Salts in Catalytic Systems

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts and ligands for transition metals. NHCs derived from 1,2,4-triazolium salts are particularly prominent in organocatalysis. These catalysts are typically generated in situ by deprotonating the corresponding 1,2,4-triazolium salt precursor with a base.

The resulting triazolylidene carbene is a strong σ-donor that can activate substrates in a variety of ways. Chiral, bicyclic triazolium salts have emerged as ideal platforms for developing NHC catalysts that can induce high enantioselectivity in reactions such as the benzoin condensation and the Stetter reaction. The acidity of the triazolium salt precursor is a key factor in its catalytic efficacy, and it has been noted that thio-substituents on the 1,2,4-triazolium scaffold can enhance this acidity, potentially leading to more active catalysts. acs.org

Below is a table summarizing key reactions catalyzed by NHCs derived from 1,2,4-triazolium salts.

Reaction TypeCatalyst Precursor ExampleSubstrate ClassProduct ClassRef.
Benzoin CondensationChiral Bicyclic Triazolium SaltAldehydesα-Hydroxy Ketones nih.gov
Stetter ReactionChiral Triazolium SaltAldehydes, α,β-Unsaturated Compounds1,4-Dicarbonyl Compounds ejtas.com
Enantioselective AnnulationsN-Mesityl Triazolium Saltα-Functionalized Aldehydes, EnonesCyclopentenes, Dihydropyridinones ejtas.com
Oxidative EsterificationN-Mesityl Triazolium SaltAldehydesEsters acs.org

Organocatalytic Potentials of 1,2,4-Triazole Structures

Beyond their role as precursors to NHC catalysts, 1,2,4-triazole structures exhibit other forms of organocatalytic activity. The 1,2,4-triazole anion, generated by treating the neutral triazole with a base, has been identified as a highly effective nucleophilic catalyst for acyl transfer reactions.

This anionic catalysis is suitable for promoting the aminolysis and transesterification of unactivated esters, reactions that are typically very slow without a catalyst. In this mode, the triazolide anion attacks the carbonyl group of the ester, forming a reactive N-acyltriazole intermediate. This intermediate is then readily attacked by a nucleophile (an amine or an alcohol), regenerating the triazolide catalyst and forming the final amide or ester product. This catalytic mode provides a powerful, metal-free alternative for important synthetic transformations.

Advanced Materials Science and Engineering

The 1,2,4-triazole ring is a versatile heterocyclic scaffold that has garnered significant interest in materials science. Its unique electronic properties, rigid planar structure, and capacity for functionalization make it a valuable building block for a variety of advanced materials. The incorporation of a thioether linkage, as seen in this compound, further modifies these properties, enhancing solubility, influencing molecular packing, and providing an additional coordination site for metal ions. These attributes make 1,2,4-triazole thioether derivatives promising candidates for applications ranging from organic electronics to functional polymers.

Utilization in Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

Derivatives of 4H-1,2,4-triazole are recognized for their potential in optoelectronic devices like organic light-emitting diodes (OLEDs), phosphorescent OLEDs (PHOLEDs), and polymer light-emitting diodes (PLEDs). nih.gov Their utility in these applications stems from the inherent electronic nature of the triazole ring. Organic compounds that contain both electron-donating and electron-accepting moieties connected through π-conjugated systems are widely investigated for these technologies. nih.gov The 1,2,4-triazole core, with its high nitrogen content, acts as a potent electron-accepting unit, which is crucial for charge transport and management within the device architecture. nih.gov

The 1,2,4-triazole system is noted for its excellent electron-transport and hole-blocking capabilities, which are attributed to its highly electron-deficient nature. nih.gov In the layered structure of an OLED, materials are needed to facilitate the transport of electrons from the cathode and block the passage of holes from the anode, ensuring that electron-hole recombination occurs in the desired emissive layer. The electron-deficient triazole ring facilitates efficient electron injection and transport. Furthermore, the high ionization potential associated with the 1,2,4-triazole moiety creates a significant energy barrier for holes, effectively confining them to the emissive layer and increasing the device's quantum efficiency. nih.gov The thioether group can further modulate these properties by influencing the molecule's frontier orbital energy levels (HOMO/LUMO) and its morphological stability in thin films.

Table 1: Properties of Selected 1,2,4-Triazole Derivatives for OLED Applications

Compound ClassKey FeatureRole in OLEDReported Performance Metric
Phenylcarbazole and 3,5-bis(2-pyridyl)-1,2,4-triazole hostsBipolar charge transport featureHost material for PHOLEDsTriplet energy gaps (ET) = 2.75–2.82 eV
1,2,4-Triazole and diphenylphosphine oxide derivative (TPO)Wide energy gap (3.77 eV), high triplet energy (2.86 eV)Electron transport materialLower driving voltage and higher efficiency compared to TAZ, TPBI, and BCP

Applications in Organic Photovoltaic Cells and Data Storage Devices

The same electronic properties that make 1,2,4-triazole derivatives suitable for OLEDs also make them promising for organic photovoltaic (OPV) cells. In OPVs, these materials can function as electron acceptors or be incorporated into donor-acceptor (D-A) conjugated polymers to tune the material's bandgap and improve solar energy absorption. nih.gov The goal is to create materials with low bandgaps that can absorb a broader portion of the solar spectrum. By pairing 1,2,4-triazole derivatives as the electron-withdrawing unit with electron-donating units like thiophene, researchers have synthesized D-A copolymers with promising photovoltaic properties. nih.gov The thioether linkage in compounds like this compound can enhance processability and influence the morphology of the active layer, which is critical for efficient charge separation and collection in OPV devices. Additionally, the stable electronic states of triazole derivatives make them candidates for use in organic data storage devices. nih.gov

Integration into Proton Exchange Membrane Fuel Cells (PEMFCs)

Proton exchange membrane fuel cells (PEMFCs) are a clean energy technology whose performance is often limited by the water-dependent nature of the proton-conducting membrane, typically Nafion®. This restricts operating temperatures to below 100°C. 1,2,4-Triazole and its derivatives have emerged as key components in developing membranes for anhydrous, high-temperature operation. nih.gov The triazole molecule can facilitate proton transport through an intermolecular "hopping" mechanism (Grotthus mechanism), similar to water but at higher temperatures. nih.gov

Research has shown that 1H-1,2,4-triazole is electrochemically stable under fuel cell conditions and can effectively promote proton conductivity in materials under anhydrous conditions. nih.gov By grafting or blending 1,2,4-triazole derivatives into polymer backbones, new membranes can be created that exhibit significant proton conductivity at temperatures above 100°C. This allows for higher energy efficiencies and tolerance to CO poisoning in the fuel stream. nih.gov The thioether group in a derivative could potentially interact with the polymer matrix or influence the local environment for proton transport.

Table 2: Proton Conductivity of 1H-1,2,4-Triazole-Based Materials

Material SystemConditionTemperature (°C)Proton Conductivity (S/cm)
Pure 1H-1,2,4-triazoleAnhydrous1151.5 x 10⁻⁴
Pure 1H-1,2,4-triazoleAnhydrous (at melting point)1201.2 x 10⁻³
1H-1,2,4-triazole doped polymer membranesAnhydrous>100Up to 10⁻³ – 10⁻¹

Development of Liquid Crystalline and Optical Waveguide Materials

The rigid, planar structure of the 1,2,4-triazole ring makes it an excellent component for the construction of liquid crystalline materials. nih.gov Liquid crystals are phases of matter with properties intermediate between those of conventional liquids and solid crystals, and their molecular organization is highly dependent on the shape of the constituent molecules. The incorporation of heterocyclic rings like 1,2,4-triazole into molecular structures can impart the necessary rigidity and polarity to induce mesophase (liquid crystal phase) formation. By attaching flexible alkyl chains, such as the pentyl group in this compound, to the rigid triazole core, molecules can be designed to self-assemble into ordered smectic or nematic phases. The specific nature of the thioether linkage and the length of the alkyl chain can be tuned to control the temperature range and type of the mesophase. Such materials are of interest for display technologies and optical sensors. The ordered structure of these materials also makes them suitable for applications as optical waveguides. nih.gov

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 1,2,4-triazole ring contains multiple nitrogen atoms that can act as excellent ligands for coordinating with metal ions. This property is extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials consist of metal ions or clusters linked together by organic molecules (linkers) to form one-, two-, or three-dimensional networks. The resulting structures can be highly porous, making them useful for gas storage, separation, and catalysis.

The thioether group in 3-(alkylthio)-1,2,4-triazole derivatives provides an additional soft donor site (the sulfur atom) that can also coordinate to metal centers, particularly soft metals. This dual-functionality of the triazole-nitrogens and the thioether-sulfur allows for the creation of more complex and robust framework structures. For instance, 1,2,4-triazole derivatives containing thioether groups have been used to synthesize novel coordination polymers with diverse architectures and functionalities, including thermochromic spin crossover materials relevant to molecular electronics.

Sensing Capabilities (e.g., Metallic and Anionic Sensors)

The inherent structural features of 1,2,4-triazole thioether derivatives, such as this compound, make them promising candidates for the development of chemical sensors. The triazole ring, with its electron-rich nitrogen atoms, and the sulfur atom of the thioether group can act as effective binding sites for various analytes, including metallic cations and anions.

While specific studies detailing the sensing capabilities of this compound are not extensively documented in publicly available literature, the broader class of 1,2,4-triazole thioethers has been the subject of significant research in this area. These studies provide a foundational understanding of the potential sensing mechanisms and applications.

Metallic Ion Sensing: The nitrogen and sulfur atoms in the 1,2,4-triazole thioether scaffold can coordinate with metal ions. This interaction can lead to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence. The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the triazole ring and the thioether chain. For instance, the introduction of specific functional groups can enhance the affinity for a particular metal ion. Research on related compounds has demonstrated the potential for detecting various metal ions, which is crucial for environmental monitoring and industrial process control.

The general mechanism for sensing often involves a host-guest interaction, where the triazole derivative acts as the host and the ion is the guest. The binding event perturbs the electronic structure of the host molecule, resulting in a measurable optical or electrochemical response.

Agrochemical Formulations and Crop Protection Chemistry

In the realm of agriculture, 1,2,4-triazole derivatives have long been recognized for their potent biological activities. The incorporation of a thioether linkage, as seen in this compound, can further enhance these properties, leading to the development of novel agrochemical agents.

Development of Chemical Agents for Agro-Relevant Antimicrobial Applications

The 1,2,4-triazole scaffold is a core component of many successful fungicides and bactericides. The thioether moiety can contribute to the lipophilicity of the molecule, potentially improving its uptake and translocation within plant tissues and enhancing its interaction with microbial cell membranes.

Xanthomonas oryzae pv. oryzae is a devastating bacterial pathogen that causes bacterial leaf blight in rice, leading to significant crop losses worldwide. The development of effective chemical agents to control this pathogen is a critical area of agrochemical research.

The following table summarizes hypothetical efficacy data for a representative 1,2,4-triazole thioether derivative against Xanthomonas oryzae pv. oryzae, based on typical findings for this class of compounds.

**Table 1: Illustrative Antibacterial Efficacy of a Representative 1,2,4-Triazole Thioether Derivative against *Xanthomonas oryzae pv. oryzae***

Concentration (µg/mL) Inhibition Zone (mm)
50 12
100 18
200 25

Note: This data is illustrative and based on the general activity of the compound class, not on specific experimental results for this compound.

Role as Agrochemical Intermediates and Modulators

Beyond their direct application as active ingredients, compounds like this compound can serve as valuable intermediates in the synthesis of more complex agrochemicals. The reactive sites on the triazole ring and the potential for modification of the pentylthio group allow for the construction of a diverse library of molecules with tailored biological activities.

As intermediates, these compounds can be used to introduce the 1,2,4-triazole thioether moiety into larger molecular frameworks, a strategy often employed to enhance the efficacy or broaden the activity spectrum of existing pesticides.

Furthermore, 1,2,4-triazole derivatives are known to act as plant growth modulators. They can influence various physiological processes in plants, such as hormone biosynthesis and stress response pathways. While specific data on the plant growth modulating effects of this compound is limited, the broader class of triazoles is well-established in this role. For example, certain triazole compounds can inhibit gibberellin biosynthesis, leading to a more compact plant architecture, which can be advantageous in certain cropping systems. They can also enhance a plant's tolerance to abiotic stresses such as drought and salinity.

Q & A

Q. What are the optimal microwave-assisted synthesis conditions for 3-(Pentylthio)-4H-1,2,4-triazole?

Q. How to design a kinetic study for the thioetherification step in triazole synthesis?

  • Methodological Answer : Use time-resolved GC/MS sampling at intervals (e.g., 15, 30, 45 minutes) to track intermediate formation. For example, 3-(bromophenyl) intermediates plateau after 30 minutes, indicating optimal reaction termination .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Use 2D NMR (HSQC, HMBC) to resolve ambiguous signals. For example, HMBC correlations between thioether sulfur and adjacent carbons confirm substitution patterns .

Q. What strategies stabilize the thioether group in this compound under oxidative conditions?

  • Methodological Answer :
  • Protective Groups : Introduce tert-butyl or benzyl groups during synthesis to shield the thioether from oxidation .
  • pH Control : Maintain neutral conditions (pH 7–8) to minimize sulfoxide formation. Monitor via TLC (Rf shift from 0.5 to 0.3 indicates oxidation) .

Q. How to evaluate structure-activity relationships (SAR) for antimicrobial derivatives of this compound?

  • Methodological Answer :
  • Synthetic Modifications : Replace the pentylthio group with fluorobenzyl or arylthio groups to enhance lipophilicity .
  • Bioassays : Use broth microdilution (MIC) against S. aureus and E. coli. For example, fluorobenzyl derivatives show MICs of 8–16 µg/mL, compared to 32 µg/mL for the parent compound .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in alkylation reactions .
  • Molecular Docking : Assess binding affinity to biological targets (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the bioactivity of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols:
  • Use Mueller-Hinton broth for bacterial assays.
  • Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves .

Research Design Considerations

Q. What are the pitfalls in scaling up microwave synthesis of this compound?

  • Methodological Answer :
  • Heat Distribution : Uneven microwave penetration in large batches reduces yield. Optimize using pulsed irradiation .
  • Pressure Control : Exceeding 15 bar risks vessel rupture; use pressure-relief valves .

Q. How to design a stability study for this compound in biological matrices?

  • Methodological Answer :
  • Matrix Preparation : Spike compound into plasma/PBS and incubate at 37°C.
  • LC-MS Monitoring : Quantify degradation products (e.g., sulfoxides at m/z +16) over 24 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.